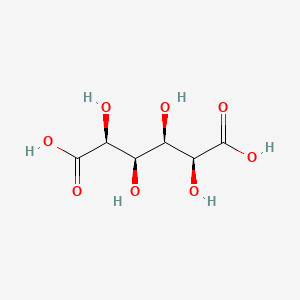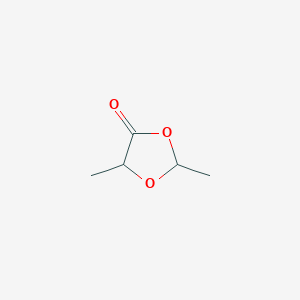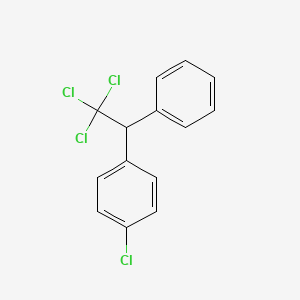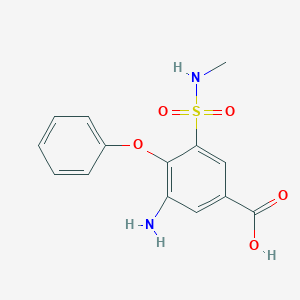![molecular formula C11H14O2 B14144568 ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate CAS No. 55169-17-0](/img/structure/B14144568.png)
ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bicyclo[510]octa-2,4-diene-8-carboxylate is a chemical compound with the molecular formula C11H14O2 It is a bicyclic structure that includes a carboxylate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate typically involves the use of rhodium-catalyzed reactions. One common method includes the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . This process is catalyzed by a rhodium(I) complex with a flexible NHC-based pincer ligand, which can interconvert between different coordination modes to facilitate the reaction sequence .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites that other molecules might not, making it a valuable tool for studying molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate is unique due to its specific bicyclic structure and the presence of the carboxylate ester functional group. This combination of features makes it distinct from other similar compounds and provides unique reactivity and binding properties.
Propriétés
Numéro CAS |
55169-17-0 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate |
InChI |
InChI=1S/C11H14O2/c1-2-13-11(12)10-8-6-4-3-5-7-9(8)10/h3-6,8-10H,2,7H2,1H3 |
Clé InChI |
NOFDQMMVKIVWNO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2C1C=CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



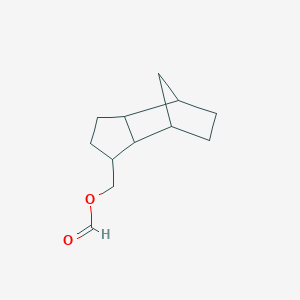
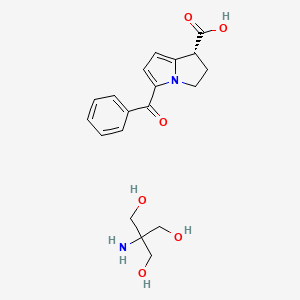
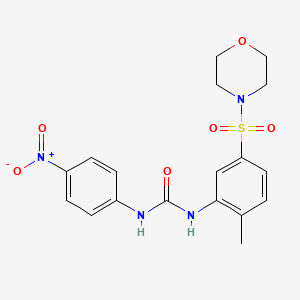
![2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1H-tetrazol-5-yl)acetamide](/img/structure/B14144527.png)
![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)
![Methyl 2-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14144537.png)

